(2-Chloropropyl)benzene (CAS: 10304-81-1): A Comprehensive Technical Guide
(2-Chloropropyl)benzene (CAS: 10304-81-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropropyl)benzene, with the CAS registry number 10304-81-1, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring attached to a propyl group, with a chlorine atom substituted at the second position of the propyl chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, spectral data, synthesis, and reactivity, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Chloropropyl)benzene is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 10304-81-1 | [3][4] |
| Molecular Formula | C₉H₁₁Cl | [3][4] |
| Molecular Weight | 154.64 g/mol | [3][5] |
| Boiling Point | 211.1 °C at 760 mmHg | [5] |
| Density | 1.027 g/cm³ | [5] |
| Flash Point | 79.7 °C | [5] |
| Refractive Index | 1.513 | [5] |
| LogP | 2.85640 | [5] |
| Vapor Pressure | 0.27 mmHg at 25°C | [5] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of (2-Chloropropyl)benzene. The following spectral data are available for this compound:
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Mass Spectrometry (MS): The mass spectrum of (2-Chloropropyl)benzene is available, providing information about its molecular weight and fragmentation pattern.[3][6] Key peaks in the electron ionization (EI) mass spectrum are observed at m/z values of 154 (molecular ion), 92, and 91.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C NMR and ¹H NMR data are available.[6] These spectra are critical for confirming the carbon skeleton and the substitution pattern of the molecule.
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Infrared (IR) Spectroscopy: The vapor phase IR spectrum of (2-Chloropropyl)benzene is available, which can be used to identify the functional groups present in the molecule.[6]
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Gas Chromatography (GC): The Kovats retention index for (2-Chloropropyl)benzene has been reported, which is useful for its identification in complex mixtures by GC.[6][7]
Synthesis
(2-Chloropropyl)benzene is primarily synthesized through the hydrochlorination of allylbenzene (B44316). This reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule.
Experimental Protocol: Synthesis from Allylbenzene
A process for the production of 2-chloro-1-phenylpropane is described in a patent, which involves the reaction of benzene and allyl chloride in the presence of a catalyst.[8] While this patent uses benzene and allyl chloride, the principle of hydrochlorination of the double bond in allylbenzene is analogous. A general procedure based on this principle would be:
Materials:
-
Allylbenzene
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Dissolve allylbenzene in a suitable anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a gas inlet.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C) using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a pre-prepared solution of HCl in the anhydrous solvent.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure (2-Chloropropyl)benzene.[8][9]
Reaction Mechanism
The hydrochlorination of allylbenzene follows Markovnikov's rule, where the proton (H⁺) from HCl adds to the carbon of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation, which is then attacked by the chloride ion (Cl⁻).
Reactivity and Potential Applications
(2-Chloropropyl)benzene is a reactive compound due to the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions. This reactivity makes it a useful precursor for the synthesis of various derivatives. For instance, it can be used to introduce the 2-phenylpropyl group into other molecules.
Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] The structural motif of a substituted propylbenzene (B89791) is found in a number of biologically active compounds.
Safety and Handling
(2-Chloropropyl)benzene should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
(2-Chloropropyl)benzene is a key chemical intermediate with established physicochemical and spectral properties. Its synthesis via the hydrochlorination of allylbenzene is a well-understood process. The reactivity of this compound makes it a versatile building block in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of (2-Chloropropyl)benzene for researchers and professionals engaged in drug discovery and development.
References
- 1. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR [m.chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Benzene, (2-chloropropyl)- [webbook.nist.gov]
- 4. Benzene, (2-chloropropyl)- [webbook.nist.gov]
- 5. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Kovats Retention Index: (2-Chloropropyl)-benzene (C9H11Cl) [pherobase.com]
- 8. US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]


